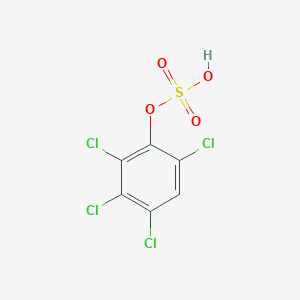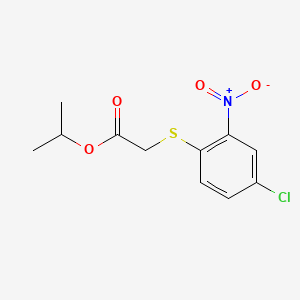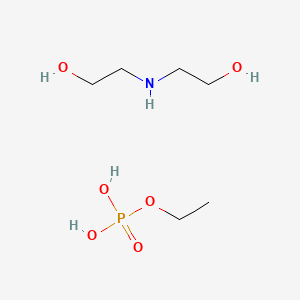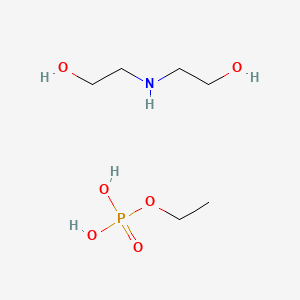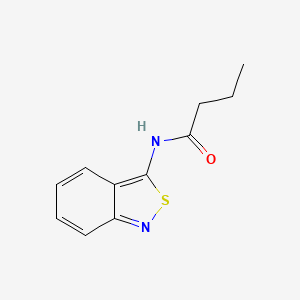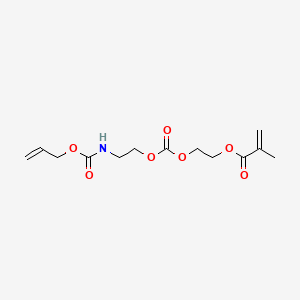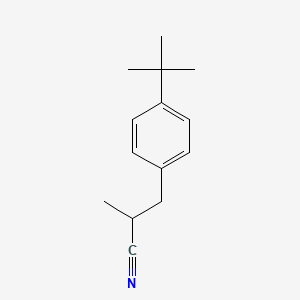
Benzene, 1,1'-oxybis-, diisododecyl deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-oxybis-, diisododecyl deriv.: is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an oxygen atom connected to two benzene rings, each substituted with diisododecyl groups. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis-, diisododecyl deriv. typically involves the reaction of benzene with diisododecyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis-, diisododecyl deriv. can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene rings are substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a solvent and reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between organic molecules and biological systems. It is often employed in the development of new pharmaceuticals and bioactive compounds.
Medicine: This compound has potential applications in drug delivery systems due to its ability to interact with biological membranes. It is also being investigated for its role in the development of new therapeutic agents.
Industry: In industrial applications, Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a plasticizer, lubricant, and surfactant. Its chemical stability and compatibility with various materials make it a versatile additive in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-oxybis-, diisododecyl deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- Benzene, 1,1’-oxybis-, didodecyl disulfo deriv.
- Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
Comparison: Benzene, 1,1’-oxybis-, diisododecyl deriv. is unique due to its specific substitution pattern with diisododecyl groups. This gives it distinct physical and chemical properties compared to its analogs. For example, the presence of diisododecyl groups enhances its hydrophobicity and chemical stability, making it more suitable for applications requiring these characteristics.
Propiedades
Número CAS |
68039-00-9 |
|---|---|
Fórmula molecular |
C36H58O |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
1,2-bis(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C36H58O/c1-31(2)23-16-11-7-5-9-13-18-25-33-26-22-30-36(37-34-27-19-15-20-28-34)35(33)29-21-14-10-6-8-12-17-24-32(3)4/h15,19-20,22,26-28,30-32H,5-14,16-18,21,23-25,29H2,1-4H3 |
Clave InChI |
FTELQOSFYGFRNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


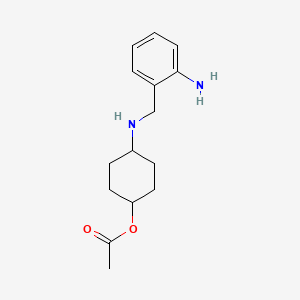


![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
